1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo-
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Overview
Description
1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a carbonitrile group, a methylene group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with a nitrile source under controlled conditions. For example, the reaction of 2,5-dihydro-4-methyl-5-methylene-2-oxo-pyrrole with a nitrile reagent in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 2,5-Dimethyl-1H-pyrrole-3-carbonitrile
- 1H-Indole-3-carbaldehyde
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
Comparison: 1H-Pyrrole-3-carbonitrile, 2,5-dihydro-4-methyl-5-methylene-2-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
195155-69-2 |
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Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-methyl-5-methylidene-2-oxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-4-5(2)9-7(10)6(4)3-8/h2H2,1H3,(H,9,10) |
InChI Key |
BFCKWJZPLZVGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC1=C)C#N |
Origin of Product |
United States |
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